molecular formula C20H29FN2 B5210961 1-cyclohexyl-2-(3-fluorobenzyl)octahydropyrrolo[1,2-a]pyrazine

1-cyclohexyl-2-(3-fluorobenzyl)octahydropyrrolo[1,2-a]pyrazine

Cat. No. B5210961
M. Wt: 316.5 g/mol
InChI Key: DHMMQFBVMCMNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-2-(3-fluorobenzyl)octahydropyrrolo[1,2-a]pyrazine is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of octahydropyrrolopyrazines and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The exact mechanism of action of 1-cyclohexyl-2-(3-fluorobenzyl)octahydropyrrolo[1,2-a]pyrazine is not fully understood. However, it is thought to act as a modulator of the GABAergic system, which is involved in the regulation of anxiety and mood. This compound has also been shown to have an affinity for the serotonin transporter, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that 1-cyclohexyl-2-(3-fluorobenzyl)octahydropyrrolo[1,2-a]pyrazine can modulate the levels of various neurotransmitters in the brain, including GABA, serotonin, and dopamine. This compound has also been shown to reduce inflammation and oxidative stress in animal models, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-cyclohexyl-2-(3-fluorobenzyl)octahydropyrrolo[1,2-a]pyrazine in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. However, its limited solubility in water may make it difficult to use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on 1-cyclohexyl-2-(3-fluorobenzyl)octahydropyrrolo[1,2-a]pyrazine. One area of interest is its potential as a treatment for anxiety and mood disorders, as well as its potential as a neuroprotective agent. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, as well as its potential for use in combination with other therapeutic agents.

Synthesis Methods

The synthesis of 1-cyclohexyl-2-(3-fluorobenzyl)octahydropyrrolo[1,2-a]pyrazine involves the reaction of cyclohexylamine, 3-fluorobenzylamine, and 1,2-dibromopropane in the presence of a palladium catalyst. This reaction leads to the formation of the desired compound, which can be purified using column chromatography.

Scientific Research Applications

The potential therapeutic applications of 1-cyclohexyl-2-(3-fluorobenzyl)octahydropyrrolo[1,2-a]pyrazine have been studied extensively in recent years. This compound has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. It has also been studied for its potential as a treatment for depression and anxiety disorders.

properties

IUPAC Name

1-cyclohexyl-2-[(3-fluorophenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29FN2/c21-18-9-4-6-16(14-18)15-23-13-12-22-11-5-10-19(22)20(23)17-7-2-1-3-8-17/h4,6,9,14,17,19-20H,1-3,5,7-8,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMMQFBVMCMNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2C3CCCN3CCN2CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-2-(3-fluorobenzyl)octahydropyrrolo[1,2-a]pyrazine

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